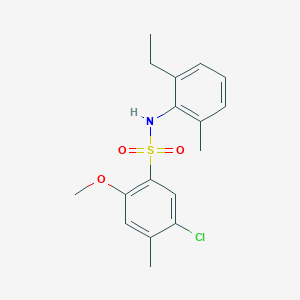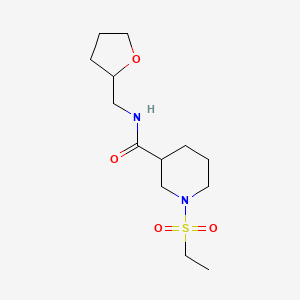
5-chloro-N-(2-ethyl-6-methylphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-ethyl-6-methylphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits the activity of cyclooxygenase-2 (COX-2) enzyme. The drug is widely used in the treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and acute pain.
Wirkmechanismus
Celecoxib selectively inhibits the activity of COX-2 enzyme, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting the activity of COX-2, Celecoxib reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Celecoxib has been shown to have a number of biochemical and physiological effects, including the inhibition of angiogenesis, induction of apoptosis, and modulation of the immune system. The drug has also been shown to have a protective effect on the gastrointestinal tract, reducing the risk of gastrointestinal bleeding and ulceration associated with other 5-chloro-N-(2-ethyl-6-methylphenyl)-2-methoxy-4-methylbenzene-1-sulfonamides.
Vorteile Und Einschränkungen Für Laborexperimente
Celecoxib has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, the drug has some limitations, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on Celecoxib. One area of interest is the potential use of the drug in the treatment of various types of cancer. Another area of interest is the development of more selective COX-2 inhibitors, which may have fewer side effects than Celecoxib. Additionally, further research is needed to better understand the mechanism of action of Celecoxib and its potential for use in combination with other drugs.
Synthesemethoden
Celecoxib is synthesized by using a multistep process, starting from 4-methylbenzene-1-sulfonyl chloride as a starting material. The reaction involves the addition of 2-methoxy-6-methylphenyl magnesium bromide to the sulfonyl chloride, followed by the introduction of the chlorine atom using thionyl chloride. The final step involves the substitution of the sulfonyl group with a sulfonamide group using ammonia or an amine.
Wissenschaftliche Forschungsanwendungen
Celecoxib has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in various animal models of arthritis and other inflammatory conditions. The drug has also been studied for its potential use in the treatment of various types of cancer, including breast, colon, and prostate cancer.
Eigenschaften
IUPAC Name |
5-chloro-N-(2-ethyl-6-methylphenyl)-2-methoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-5-13-8-6-7-11(2)17(13)19-23(20,21)16-10-14(18)12(3)9-15(16)22-4/h6-10,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJIXXJLCHIXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate](/img/structure/B2464503.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2464505.png)
![N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamide](/img/structure/B2464506.png)
![8-ethyl-octahydro-1H-pyrimido[1,2-a]piperazin-9-one](/img/structure/B2464507.png)
![1-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2464509.png)
![[4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid](/img/structure/B2464510.png)
![4-ethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2464511.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2464515.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2464517.png)


![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2464525.png)